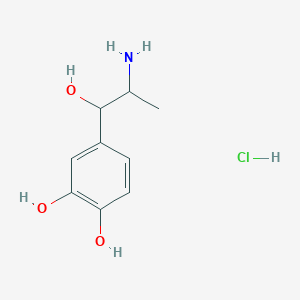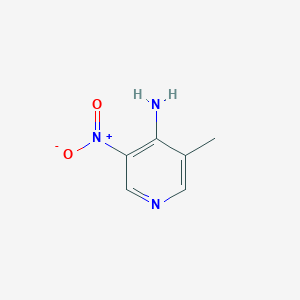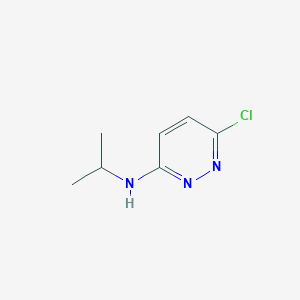
5-Chlorobenzofuroxan
Übersicht
Beschreibung
5-Chlorobenzofurazan 1-oxide is a useful research compound. Its molecular formula is C6H3ClN2O2 and its molecular weight is 170.55 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chlorobenzofurazan 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 368685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chlorobenzofurazan 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorobenzofurazan 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antimikrobielle Wirkstoffe
5-Chlorobenzofuroxan wurde als Gerüst in der Synthese von antimikrobiellen Wirkstoffen identifiziert. Seine Derivate, wie z. B. Benzofuran-Verbindungen, haben starke biologische Aktivitäten gezeigt, darunter Antitumor-, Antibakterien-, Antioxidations- und Antivirale Aktivitäten . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer therapeutischer Medikamente, insbesondere bei der Behandlung resistenter mikrobieller Stämme.
Materialwissenschaften: Synthese neuer Verbindungen
In der Materialwissenschaft wird this compound als Vorläufer bei der Synthese komplexer organischer Verbindungen verwendet. Zum Beispiel kann es bei der Synthese von 3-Methyl-2-Phenylthiochinoxalin-1,4-dioxid-Derivaten verwendet werden, die Anwendungen bei der Herstellung neuer Materialien mit spezifischen Eigenschaften haben .
Umweltwissenschaften: Verschmutzungsforschung
Während direkte Anwendungen von this compound in den Umweltwissenschaften nicht explizit dokumentiert sind, sind verwandte Chlorbenzole in der Verschmutzungsforschung von Bedeutung. Sie werden auf ihre Toxizität, Persistenz und Bioakkumulation untersucht, was für das Verständnis und die Eindämmung der Umweltverschmutzung entscheidend ist .
Analytische Chemie: Spektroskopie
This compound kann aufgrund seiner unterschiedlichen Molekülstruktur in der analytischen Chemie für die spektroskopische Analyse verwendet werden. Es unterstützt den qualitativen und quantitativen Nachweis von Verbindungen, der für verschiedene analytische Verfahren unerlässlich ist .
Biochemie: Studien zur biologischen Aktivität
Benzofuran-Derivate, zu denen auch this compound gehört, werden umfassend auf ihre biologischen Aktivitäten untersucht. Sie kommen in Naturprodukten mit pharmazeutischen Anwendungen vor und sind entscheidend für das Verständnis der biochemischen Pfade verschiedener biologischer Prozesse .
Industrielle Anwendungen: Chemische Synthese
Industriell ist this compound in die Synthese von Chemikalien beteiligt, die als Zwischenprodukte in verschiedenen Herstellungsprozessen verwendet werden. Seine Rolle bei der Schaffung neuer chemischer Einheiten unterstreicht seine Bedeutung in der industriellen Chemie .
Pharmazeutische Forschung: Medikamentenentwicklung
Die strukturellen Merkmale von this compound machen es zu einer wertvollen Einheit in der pharmazeutischen Forschung. Seine Derivate werden auf ihr therapeutisches Potenzial untersucht, insbesondere bei der Entwicklung von Medikamenten für Krankheiten, für die es derzeit keine wirksamen Behandlungen gibt .
Fortgeschrittene Forschung: Rekombinante DNA-Technologie
Obwohl nicht direkt damit verbunden, werden Verbindungen ähnlich wie this compound in der rekombinanten DNA-Technologie verwendet, die tiefgreifende Auswirkungen auf die Medizin hat, darunter die Diagnose genetischer Krankheiten, Gentherapie und die Synthese von menschlichem Insulin .
Safety and Hazards
5-Chlorobenzofurazan 1-oxide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary targets of 5-Chlorobenzofuroxan are mammalian single-electron transferring NADPH:cytochrome P-450 reductase (P-450R) and two-electron (hydride) transferring Nad (p)h quinone oxidoreductase (NQO1) . These enzymes play a crucial role in the reduction of various compounds, including this compound .
Mode of Action
This compound interacts with its targets, P-450R and NQO1, through a process of reduction . The reduction of this compound by both P-450R and NQO1 is accompanied by O2 uptake . The reduction efficacy of this compound by NQO1 is generally higher than by single-electron transferring P-450R .
Biochemical Pathways
The reduction of this compound by P-450R and NQO1 enzymes affects the enzymatic reactivity of a series of benzo [1,2-c]1,2,5-oxadiazole N-oxides (benzofuroxans; BFXs) . The reductive conversion of benzofuroxan by both flavoenzymes yields the same reduction product of benzofuroxan, 2,3-diaminophenazine, with the formation of o-benzoquinone dioxime as a putative primary reductive intermediate .
Pharmacokinetics
The compound’s interaction with p-450r and nqo1 enzymes suggests that it undergoes metabolic transformations in the body .
Result of Action
The result of the action of this compound involves the formation of 2,3-diaminophenazine as a reduction product of benzofuroxan . This process is accompanied by the formation of o-benzoquinone dioxime as a putative primary reductive intermediate .
Eigenschaften
IUPAC Name |
5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQXIQZZCNOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169621 | |
| Record name | 5-Chlorobenzofurazan 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17348-69-5 | |
| Record name | 5-Chlorobenzofurazan 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17348-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorobenzofurazan 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chlorine substituent in 5-Chlorobenzofuroxan affect its reactivity compared to unsubstituted benzofuroxan?
A1: Research indicates that this compound exhibits higher reactivity compared to unsubstituted benzofuroxan when reacting with 2-acetylthiophene to form quinoxaline-di-N-oxide derivatives. [] This increased reactivity is attributed to the electron-withdrawing nature of the chlorine substituent. The study employed Hammett equation analysis and found a positive linear relationship between the logarithm of the rate constant ratio (log k/k0) and the substituent constant (σ). This suggests that electron-withdrawing substituents, like chlorine, enhance the reaction rate. Specifically, the rate constant for this compound was determined to be 4.24 x 10^-3 min^-1, compared to 3.32 x 10^-3 min^-1 for the unsubstituted benzofuroxan. []
Q2: What is the impact of incorporating a chlorine atom at the 5-position on the N-O bond strength in benzofurazan-1-oxide?
A2: Research using static-bomb and rotating-bomb calorimetry determined the dissociation enthalpy (Dm) of the N-O bond in this compound to be 244.1 ± 3.5 kJ/mol. [] While this value is slightly lower than the weighted average Dm of the N-O bond in other benzofurazan-1-oxide derivatives (249.9 ± 0.6 kJ/mol), it still suggests a strong N-O bond. Further research is needed to fully elucidate the electronic effects of the chlorine substituent on the N-O bond strength in this specific compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















